molecular formula C6H13NOS B12836439 2,6-Dimethylthiomorpholine 1-oxide

2,6-Dimethylthiomorpholine 1-oxide

Cat. No.: B12836439
M. Wt: 147.24 g/mol
InChI Key: OLIXMODZQVKARI-UHFFFAOYSA-N
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Description

2,6-Dimethylthiomorpholine 1-oxide is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring with methyl substituents at the 2- and 6-positions and a sulfoxide (S=O) functional group at the 1-position. Thiomorpholine derivatives are widely used in organic synthesis, pharmaceuticals, and coordination chemistry due to their electron-rich sulfur centers and tunable steric/electronic properties .

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

2,6-dimethyl-1,4-thiazinane 1-oxide

InChI

InChI=1S/C6H13NOS/c1-5-3-7-4-6(2)9(5)8/h5-7H,3-4H2,1-2H3

InChI Key

OLIXMODZQVKARI-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(S1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylthiomorpholine 1-oxide typically involves the oxidation of 2,6-dimethylthiomorpholine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under mild conditions. The reaction proceeds as follows:

2,6-Dimethylthiomorpholine+H2O22,6-Dimethylthiomorpholine 1-oxide+H2O\text{2,6-Dimethylthiomorpholine} + \text{H}_2\text{O}_2 \rightarrow \text{2,6-Dimethylthiomorpholine 1-oxide} + \text{H}_2\text{O} 2,6-Dimethylthiomorpholine+H2​O2​→2,6-Dimethylthiomorpholine 1-oxide+H2​O

Industrial Production Methods

Industrial production methods for 2,6-Dimethylthiomorpholine 1-oxide are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: 2,6-Dimethylthiomorpholine 1,1-dioxide (sulfone).

    Reduction: 2,6-Dimethylthiomorpholine (sulfide).

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,6-Dimethylthiomorpholine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethylthiomorpholine 1-oxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide group can interact with various molecular targets, including enzymes and proteins, potentially altering their function. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it could modulate oxidative stress and redox balance in biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

Parameter 2,6-Dimethylthiomorpholine 2,6-Dimethylthiomorpholine 1-Oxide Thiomorpholine-1,1-Dioxide
Oxidation State Thioether (S) Sulfoxide (S=O) Sulfone (O=S=O)
Polarity Low (non-polar sulfur) Moderate (polar S=O group) High (highly polar O=S=O)
Solubility Soluble in organic solvents Likely improved in polar solvents Highly soluble in polar solvents
Coordination Ability Strong ligand for metal ions Reduced due to S=O steric hindrance Weak coordination (fully oxidized)

Research Findings and Limitations

While direct research on 2,6-dimethylthiomorpholine 1-oxide is sparse, studies on analogous compounds provide critical insights:

  • Coordination Chemistry: The non-oxidized thiomorpholine exhibits strong metal-binding capabilities, whereas sulfoxides (like the 1-oxide) are less effective due to steric and electronic changes .
  • Pharmaceutical Relevance : Sulfone derivatives (e.g., thiomorpholine-1,1-dioxide) are prevalent in drug candidates for their metabolic stability and polarity .

Key Limitations :

No experimental data on the 1-oxide’s biological activity or synthetic routes.

Safety profiles for oxidized derivatives remain speculative.

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